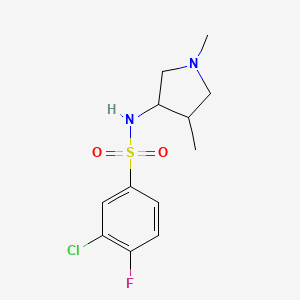
1-Cyclopropylbutan-2-one
Descripción general
Descripción
1-Cyclopropylbutan-2-one is a chemical compound with the molecular formula C7H12O and a molecular weight of 112.17 . It is also known by other names such as 1-Cyclopropyl-2-Butanone and 2-Butanone, 1-cyclopropyl .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12O/c1-2-7(8)5-6-3-4-6/h6H,2-5H2,1H3 . This indicates that the molecule consists of a cyclopropyl group attached to the second carbon of a butanone molecule .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
Synthesis Techniques : 1-Cyclopropylbutan-2-one has been involved in studies exploring synthesis techniques, such as the total synthesis of novel plant growth regulators, exemplified by 2-amino-3-cyclopropylbutanoic acid from the mushroom Amanita castanopsidis Hongo, employing chelate-enolate Claisen rearrangement (Morimoto et al., 2002).
Stereochemistry Determination : Investigations into the stereochemistry of compounds containing cyclopropyl groups, like this compound, have been conducted. This includes the determination of the absolute configuration of trans-1,2-dimethylcyclopropane, derived from related cyclopropyl compounds (Doering & Kirmse, 1960).
Medicinal Chemistry and Organic Synthesis
Medicinal Chemistry Applications : The compound has been used in the synthesis of various pharmacologically relevant structures. For instance, it's involved in the synthesis of TRPV1 receptor antagonists, illustrating its utility in medicinal chemistry (Duncton et al., 2010).
Organic Synthesis Methods : In organic synthesis, methods involving aryl cyclopropyl ketones, closely related to this compound, have been developed for producing substituted cyclopentane ring systems (Lu, Shen, & Yoon, 2011).
Chemical Analysis and Characterization
- Chemical Analysis Techniques : Techniques for the analysis and characterization of similar cyclopropyl-containing compounds have been developed, such as GC-MS methods for novel anti-inflammatory agents (Knight et al., 1997).
Biological and Environmental Research
- Biological Activity : Research into the biological activity of cyclopropyl-containing compounds, similar to this compound, has been conducted. This includes the study of nonprotein amino acids isolated from mushrooms showing toxicity to various organisms (Drehmel & Chilton, 2002).
Safety and Hazards
Direcciones Futuras
While the future directions for research on 1-Cyclopropylbutan-2-one specifically are not mentioned in the search results, there is a general trend in catalytic chemistry towards sustainable development, with a focus on the discovery of high-performance catalysts, the transition of energy and chemicals generation from oil and coal to more renewable sources, and the development of cleaner chemical processes .
Propiedades
IUPAC Name |
1-cyclopropylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-7(8)5-6-3-4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBXRPMPOBUVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604419 | |
| Record name | 1-Cyclopropylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14113-91-8 | |
| Record name | 1-Cyclopropylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1652147.png)



![(1R,7S)-3-[(3,4-Dimethylphenyl)methyl]-N-(1H-imidazol-2-ylmethyl)-N-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide](/img/structure/B1652153.png)
![4-methyl-2-(2-oxopiperidin-1-yl)-N-[2-(piperidin-1-yl)ethyl]pentanamide](/img/structure/B1652155.png)
![4-[4-(6-chloropyrimidin-4-yl)piperazine-1-carbonyl]-1-methyl-1H-indole](/img/structure/B1652156.png)
![N-(2-cyanoethyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-2-yl}-N-(3,3,3-trifluoropropyl)acetamide](/img/structure/B1652158.png)
![N-[(3-Cyanophenyl)methyl]-2-ethylthiomorpholine-4-carboxamide](/img/structure/B1652159.png)
![2-methyl-N-[4-({[4-(piperidine-1-carbonyl)-1,2,5-oxadiazol-3-yl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B1652160.png)

![2-{4-methyl-octahydropyrrolo[3,4-b]morpholin-6-yl}-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B1652165.png)

![5-hydroxy-2-{[4-(2-methyl-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B1652168.png)
